叔丁基(哌啶-4-基甲基)氨基甲酸酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves multiple steps starting from L-Serine to yield tert-butyl carbamate intermediates with overall yields ranging from 30% to 41% . These methods highlight the complexity and the multi-step nature of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Additionally, density functional theory (DFT) was used to optimize the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which was consistent with the crystal structure obtained from X-ray diffraction .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives undergo various chemical reactions that demonstrate their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Other reactions include acylation, nucleophilic substitution, and reduction to synthesize intermediates for biologically active compounds like omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are crucial for their application in drug synthesis. The papers describe the characterization of these compounds using techniques such as NMR, MS, FT-IR, and single-crystal X-ray diffraction . These studies provide detailed information on the compounds' structural features, which are essential for understanding their reactivity and stability.

科学研究应用

化合物的合成

- 4-氯哌啶盐酸盐的合成:哌啶-4-酮盐酸盐被用作合成叔丁基-4-羟基哌啶-1-羧酸叔丁酯的原料,然后转化为4-氯哌啶盐酸盐 (Zhang, 2010)。

- Vandetanib合成的关键中间体:叔丁基(哌啶-4-基甲基)氨基甲酸酯盐酸盐在合成叔丁基-4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸叔丁酯,Vandetanib的关键中间体中起着关键作用 (Wang et al., 2015)。

药物化学

- Crizotinib的中间体:叔丁基(哌啶-4-基甲基)氨基甲酸酯盐酸盐是合成Crizotinib等化合物的重要中间体 (Kong et al., 2016)。

有机化学研究

- 锂化位点的研究:对N-(吡啶-3-基甲基)季戊酰胺和叔丁基N-(吡啶-3-基甲基)氨基甲酸酯的锂化研究涉及叔丁基化合物,有助于理解锂化过程中的位点选择性 (Smith et al., 2013)。

- 哌啶衍生物的制备:叔丁基化合物用于立体选择性合成哌啶衍生物,包括形成含氧杂环的反应 (Moskalenko & Boev, 2014)。

X射线衍射和结构分析

- 晶体结构研究:使用X射线衍射研究了叔丁基氨基甲酸酯和相关化合物的晶体结构,揭示了这些化合物的几何结构和结构特征 (Shanthi et al., 2020)。

光氧化还原催化

- 对邻羟基芳胺酮的氨基化:叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯用于光氧化还原催化的氨基化过程,建立了组装3-氨基色酮的级联途径 (Wang et al., 2022)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

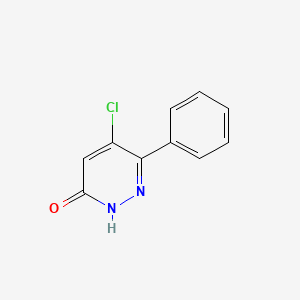

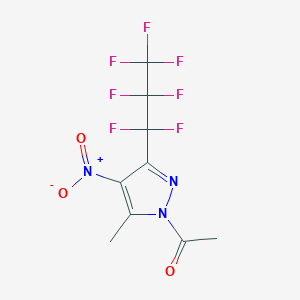

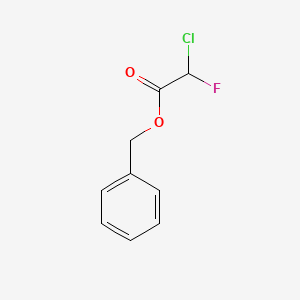

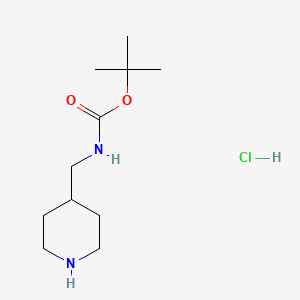

tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYUSHKQUUFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373196 |

Source

|

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

CAS RN |

1049727-98-1 |

Source

|

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。